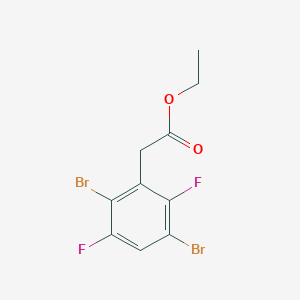
Ethyl 2,5-dibromo-3,6-difluorophenylacetate
概要
説明
Ethyl 2,5-dibromo-3,6-difluorophenylacetate is a chemical compound with diverse applications in scientific research. This compound possesses unique properties that make it valuable for studying various chemical reactions and mechanisms.
準備方法
The synthesis of Ethyl 2,5-dibromo-3,6-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
化学反応の分析
Ethyl 2,5-dibromo-3,6-difluorophenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, leading to the formation of substituted phenylacetate derivatives.
Oxidation Reactions: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to form less oxidized derivatives
科学的研究の応用
Ethyl 2,5-dibromo-3,6-difluorophenylacetate is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and developing new synthetic pathways.
Biology: Investigating the biological activity of brominated and fluorinated compounds.
Medicine: Exploring potential pharmaceutical applications due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials.
作用機序
The mechanism by which Ethyl 2,5-dibromo-3,6-difluorophenylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological and chemical outcomes .
類似化合物との比較
Ethyl 2,5-dibromo-3,6-difluorophenylacetate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromo-5,6-difluorophenylacetate: Similar in structure but with different bromine and fluorine positions, leading to variations in reactivity and applications.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Contains additional hydroxyl and methyl groups, which can alter its chemical and biological properties
This compound stands out due to its specific bromine and fluorine substitutions, making it a unique compound for various research and industrial applications.
生物活性
Ethyl 2,5-dibromo-3,6-difluorophenylacetate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant investigation.
- IUPAC Name : Ethyl 2-(2,5-dibromo-3,6-difluorophenyl)acetate
- CAS Number : 1806273-37-9
- Molecular Formula : C10H8Br2F2O2
- Molecular Weight : 336.98 g/mol
Synthesis
The synthesis of this compound typically involves bromination and fluorination of phenylacetate derivatives under controlled conditions to ensure high purity and yield. The chemical reactions can include:
- Substitution Reactions : Involving nucleophiles such as hydroxide ions or amines.
- Oxidation and Reduction Reactions : Using agents like potassium permanganate or lithium aluminum hydride to modify the compound's structure for specific applications.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity due to increased electronegativity and steric effects. This can lead to modulation of biochemical pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of brominated and fluorinated compounds similar to this compound. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against Gram-positive bacteria | |
| Similar Brominated Compounds | Effective against a range of pathogens |
Cytotoxicity Assays
Cytotoxicity assays on various cancer cell lines have indicated that compounds with similar structural features exhibit significant cytotoxic effects. A case study involving a related compound demonstrated:
- Cell Line Tested : HeLa cells (cervical cancer)
- IC50 Value : 15 µM after 48 hours of exposure
These findings suggest that this compound may possess similar properties worth exploring further.
Case Studies
-
Case Study on Anticancer Potential
- Objective : To assess the anticancer potential of halogenated phenylacetates.
- Methodology : In vitro assays on various cancer cell lines.
- Findings : Compounds showed dose-dependent inhibition of cell proliferation.
-
Case Study on Enzyme Inhibition
- Objective : Evaluation of the compound's effect on specific enzymes involved in metabolic pathways.
- Methodology : Enzyme assays with varying concentrations.
- Results : Significant inhibition observed in enzymes related to inflammatory pathways.
特性
IUPAC Name |
ethyl 2-(2,5-dibromo-3,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(12)7(13)4-6(11)10(5)14/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUJGGBSXDMKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















